Perifosine

Catalog No.
S548784
CAS No.
157716-52-4
M.F
C25H52NO4P
M. Wt
461.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perifosine

CAS Number

157716-52-4

Product Name

Perifosine

IUPAC Name

(1,1-dimethylpiperidin-1-ium-4-yl) octadecyl phosphate

Molecular Formula

C25H52NO4P

Molecular Weight

461.7 g/mol

InChI

InChI=1S/C25H52NO4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-29-31(27,28)30-25-20-22-26(2,3)23-21-25/h25H,4-24H2,1-3H3

InChI Key

SZFPYBIJACMNJV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC1CC[N+](CC1)(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

KRX-0401; KRX 0401; KRX0401; NKA17; NSC639966; NSC 639966; NSC-639966; D 21266; D-21266; Perifosine

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC1CC[N+](CC1)(C)C

Description

The exact mass of the compound Perifosine is 461.3634 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 639966. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds - Choline - Supplementary Records. It belongs to the ontological category of phospholipid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Anti-Cancer Properties

Perifosine is being explored for its potential to inhibit the growth and proliferation of cancer cells. Its mechanism of action likely involves multiple pathways, including:

  • Inhibition of protein kinases: Perifosine can inhibit the activity of specific enzymes called protein kinases, which play a crucial role in cell signaling and survival. This disrupts the growth signals cancer cells rely on [].
  • Induction of cell death: Perifosine can trigger apoptosis, a form of programmed cell death, in cancer cells [].
  • Disruption of cell membrane integrity: Perifosine may affect the structure and function of the cell membrane, leading to cell death [].

Clinical trials are ongoing to evaluate the efficacy of perifosine, alone or in combination with other therapies, for various cancers, including breast cancer, colorectal cancer, and glioblastoma [].

Neuroprotection

Research is investigating the potential neuroprotective effects of perifosine. It may offer benefits in conditions like:

  • Neurodegenerative diseases: Perifosine's ability to modulate protein kinase activity and potentially promote cell survival is being explored in diseases like Alzheimer's disease and Parkinson's disease [, ].
  • Ischemic stroke: Perifosine might protect brain cells from damage caused by reduced blood flow during a stroke [].

Perifosine is a synthetic alkylphospholipid, classified as an investigational drug primarily targeting cancer treatment. Its chemical formula is C25H52NO4PC_{25}H_{52}NO_{4}P and it is recognized for its ability to inhibit the protein kinase B pathway, particularly by targeting the pleckstrin homology domain of protein kinase B (Akt). This mechanism disrupts Akt's translocation to the plasma membrane, which is crucial for its activation and subsequent role in promoting cell survival and proliferation in various cancers .

Perifosine acts as an inhibitor of the Akt protein, a key component of the PI3K/AKT/mTOR pathway []. This pathway regulates cell growth, proliferation, and survival. Perifosine is believed to target the pleckstrin homology domain of Akt, thereby preventing its translocation to the cell membrane and subsequent activation [, ]. By inhibiting Akt, perifosine can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells [].

Preclinical studies suggest perifosine has a relatively favorable safety profile. However, clinical trials revealed gastrointestinal side effects like diarrhea and nausea in some patients []. Further research is needed to fully understand the long-term safety profile of perifosine.

Perifosine acts primarily through the inhibition of the phosphoinositide-3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) signaling pathway. By binding to the pleckstrin homology domain of Akt, perifosine prevents its activation, leading to decreased phosphorylation of downstream targets involved in cell survival and growth. The compound also modulates membrane lipid composition and influences mitogenic signal transduction pathways, resulting in altered cell differentiation and apoptosis .

Perifosine exhibits significant antiproliferative effects against various cancer cell lines, including hematologic malignancies such as multiple myeloma. It induces apoptosis through caspase activation and has shown cytotoxicity in resistant cancer cell lines without affecting normal peripheral blood mononuclear cells . The compound has been noted for its ability to trigger activation of stress-activated protein kinases, further contributing to its pro-apoptotic effects .

The synthesis of perifosine involves several steps typical for alkylphospholipids. Initially, a piperidine head group is combined with a phospholipid backbone to form the core structure. Subsequent reactions may include alkylation processes to introduce hydrophobic chains, enhancing membrane interaction properties. Specific synthetic pathways can vary based on desired purity and yield but generally maintain a focus on preserving the functional groups essential for biological activity .

Unique FeaturesPerifosineInhibits Akt via pleckstrin homology domainHematologic cancersOral bioavailability; selective cytotoxicityMiltefosineInduces apoptosis; affects cell membrane dynamicsAntileishmanial; some cancersApproved for leishmaniasis; different targetsEdelfosineInduces apoptosis; alters lipid metabolismInvestigational for various cancersPotent against solid tumorsLysophosphatidylcholineModulates membrane propertiesVarious biological rolesNaturally occurring; involved in signaling

Perifosine's unique ability to selectively target neoplastic cells while sparing normal cells highlights its potential therapeutic advantages over other compounds within the same class .

Interaction studies have demonstrated that perifosine can modulate various signaling pathways beyond Akt inhibition. For instance, it influences the mitogen-activated protein kinase pathway and can induce changes in leukocyte behavior, which may have implications for immune responses during cancer therapy . Additionally, perifosine has been shown to augment the effects of other chemotherapeutic agents like bortezomib and dexamethasone in multiple myeloma treatment settings .

Perifosine belongs to a class of compounds known as alkylphospholipids, which includes:

  • Miltefosine: Originally developed as an antileishmanial agent, miltefosine also exhibits antitumor properties but operates through different mechanisms.
  • Edelfosine: Another alkylphospholipid that induces apoptosis via different pathways compared to perifosine.
  • Lysophosphatidylcholine: A naturally occurring phospholipid that shares structural similarities but has distinct biological activities.

Comparison Table

CompoundMechanism of ActionClinical

Radical Hydrophosphinylation Approaches

Radical hydrophosphinylation has emerged as a sophisticated alternative methodology for constructing carbon-phosphorus bonds in perifosine analogues [2] [3] [4]. This approach offers unique advantages in terms of producing phosphinate analogues that demonstrate enhanced resistance to enzymatic degradation by phospholipid-metabolizing enzymes [5].

The sequential radical hydrophosphinylation process involves two distinct phosphorus-carbon bond formation steps [2] [3]. The initial step employs sodium hypophosphite monohydrate or its anhydrous form as the phosphorus source, reacting with terminal alkenes such as 1-hexadecene under radical conditions [6] [4]. The reaction typically utilizes azobisisobutyronitrile (AIBN) or 2,2'-azobis(2-methylpropionitrile) (VAZO-88) as radical initiators in refluxing ethanol [7].

Research has demonstrated that mono-alkyl phosphinic acids can be prepared in yields exceeding 90% using this methodology [5]. The reaction conditions involve treating sodium hypophosphite with terminal alkenes ranging from 16 to 20 carbon atoms under reflux conditions for approximately 24 hours [3] [4]. The consistently high yields obtained across different alkene chain lengths suggest robust applicability of this methodology.

The second radical hydrophosphinylation step presents greater challenges due to the higher phosphorus-hydrogen bond dissociation energy in mono-substituted hydrogen-phosphinates [5]. However, significant success has been achieved when employing methyl hexadecylphosphinate as the phosphorus component and exo-methylene piperidine as the alkene substrate [2] [5]. This reaction proceeds with 73-75% yield, remarkably requiring only one equivalent of the alkene component rather than the large excesses typically necessary for such transformations [5].

The enhanced reactivity observed with exo-methylene piperidine can be attributed to the formation of a more stable tertiary radical intermediate compared to the secondary radicals formed from mono-substituted terminal alkenes [5]. Additionally, the greater distance between the electronegative nitrogen atom and the radical center contributes to improved reaction efficiency [5].

Optimization of Phosphinate Analogues

The development of phosphinate analogues represents a strategic advancement in perifosine chemistry, addressing the inherent susceptibility of phosphate diesters to enzymatic hydrolysis [5]. These analogues replace both oxygen-phosphorus bonds of the phosphate diester with carbon-phosphorus bonds, creating compounds resistant to phospholipases C and D [5].

Optimization studies have revealed critical factors influencing reaction success. The choice of phosphorus component significantly impacts reaction outcomes, with methyl phosphinate esters demonstrating superior reactivity compared to free phosphinic acids or their sodium salts [5]. This observation has been attributed to improved solubility characteristics and reduced ionic interactions that can interfere with radical processes.

Solvent selection plays a crucial role in optimization. While methanol initially served as the standard solvent, transitioning to ethanol resulted in transesterification to the corresponding ethyl ester with a modest yield improvement from 73% to 75% [5]. This transesterification occurs spontaneously under the reaction conditions, providing flexibility in final ester functionality.

Temperature control during optimization studies has proven essential for managing the exothermic nature of radical initiation [7]. The use of staged initiator addition and enhanced heat transfer systems allows for better control of reaction temperature profiles, leading to more consistent product formation and reduced formation of thermally induced byproducts.

Scalability Challenges in Industrial Synthesis

Industrial scale-up of perifosine synthesis presents several technical and economic challenges that require careful consideration [8] [9]. The radical hydrophosphinylation approach, while scientifically elegant, encounters specific difficulties when transitioning from laboratory to manufacturing scale.

Heat management represents the primary scalability challenge. Radical reactions are inherently exothermic, and the heat generation becomes increasingly difficult to control as reaction volumes increase [9]. Traditional batch reactors may experience hot spots and temperature excursions that can lead to unwanted side reactions or initiator decomposition. Continuous flow reactor technology offers a potential solution by providing enhanced heat transfer capabilities and better temperature control [9].

Solvent-related challenges emerge prominently during scale-up considerations. Ethanol, while effective as a reaction medium, presents flammability concerns that require specialized safety equipment and handling protocols in industrial settings [8]. The evaluation of alternative polar protic solvents, such as isopropanol, has been undertaken to address these safety considerations while maintaining reaction efficiency.

The economics of initiator consumption represents another significant scalability barrier. AIBN, the preferred radical initiator, commands a relatively high cost that becomes prohibitive at manufacturing scales [8]. Research into alternative initiators, including VAZO-88 and potentially recoverable catalyst systems, forms an active area of process development.

Equipment compatibility issues arise from the corrosive nature of phosphorus-containing compounds [8]. Standard stainless steel equipment may suffer degradation when exposed to phosphorus acids and their derivatives. The implementation of Hastelloy or glass-lined equipment, while solving corrosion issues, significantly increases capital investment requirements.

Product isolation and purification at scale present unique challenges due to the tendency of phospholipids to form stable emulsions [10]. Traditional liquid-liquid extraction techniques may prove inadequate, necessitating the development of specialized separation protocols involving pH adjustment and salt addition to promote phase separation [11].

Purification and Quality Control Protocols

The purification of perifosine requires sophisticated protocols to achieve pharmaceutical-grade purity levels [6]. The traditional two-step synthesis method incorporates ion exchange resin treatment as a critical purification step, effectively removing ionic impurities and byproducts [6].

High-performance liquid chromatography (HPLC) serves as the primary analytical method for purity determination [12] [13]. Reverse-phase HPLC employing ultraviolet detection at appropriate wavelengths provides quantitative analysis of perifosine content and related impurities. The method typically achieves baseline resolution of the main component from potential synthetic byproducts and degradation products.

Silica gel column chromatography remains a valuable preparative purification technique for laboratory-scale preparations [14]. The method utilizes step-wise elution with solvents of increasing polarity to achieve separation of phospholipid classes [14]. However, care must be taken to optimize separation conditions, as incomplete separation can result in cross-contamination between fractions [15] [16].

Crystallization represents the final purification step in most synthetic routes [6]. The formation of pure crystalline perifosine requires careful control of supersaturation, nucleation, and crystal growth conditions. Parameters such as solvent selection, cooling rate, and seed crystal addition significantly influence the final product quality and polymorphic form.

Quality control protocols encompass multiple analytical parameters essential for pharmaceutical applications [12]. Water content determination by Karl Fischer titration ensures appropriate hydration levels, while residual solvent analysis by gas chromatography confirms compliance with regulatory limits. Heavy metals analysis by inductively coupled plasma mass spectrometry (ICP-MS) verifies the absence of potentially harmful elemental impurities.

Phosphorus content analysis serves as a critical identity test, confirming the structural integrity of the phosphorus-containing functionality [12]. Combustion analysis provides accurate determination of phosphorus percentage, which should fall within narrow specification limits to ensure product consistency.

Particle size distribution analysis becomes particularly important for solid dosage form development [12]. Laser diffraction techniques provide comprehensive characterization of particle size parameters, with specifications typically requiring that 90% of particles fall below 150 micrometers to ensure consistent pharmaceutical performance.

Perifosine functions as a potent inhibitor of the phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin signaling cascade through multiple distinct mechanisms. The primary mode of action involves the allosteric inhibition of protein kinase B by targeting its pleckstrin homology domain, effectively preventing the translocation of protein kinase B to the plasma membrane where it would normally undergo phosphorylation and activation [1] [2].

The mechanism by which perifosine disrupts protein kinase B signaling is fundamentally different from traditional adenosine triphosphate-competitive inhibitors. Perifosine interferes with the association between the pleckstrin homology domain of protein kinase B and phosphatidylinositol 3,4,5-trisphosphate at the cell membrane, thereby blocking the membrane recruitment necessary for protein kinase B activation [1] [3]. This inhibition results in a dose-dependent decrease in protein kinase B phosphorylation at both serine 473 and threonine 308 residues, which are critical for full kinase activity [1] [4].

A remarkable feature of perifosine action is its ability to induce the degradation of key components within the mechanistic target of rapamycin axis. Perifosine promotes the proteasomal degradation of protein kinase B, mechanistic target of rapamycin, regulatory associated protein of mechanistic target of rapamycin, rapamycin-insensitive companion of mechanistic target of rapamycin, ribosomal protein S6 kinase beta-1, and eukaryotic translation initiation factor 4E-binding protein 1 through a glycogen synthase kinase 3/F-box/WD repeat-containing protein 7-dependent mechanism [1]. This degradation pathway represents a novel mechanism distinct from classical mechanistic target of rapamycin inhibitors such as rapamycin.

The disruption of mechanistic target of rapamycin complex assembly constitutes another crucial aspect of perifosine action. Perifosine inhibits the formation of both mechanistic target of rapamycin complex 1 and mechanistic target of rapamycin complex 2, leading to downstream effects on protein synthesis and cell survival pathways [1]. The inhibition of mechanistic target of rapamycin complex 1 results in decreased phosphorylation of ribosomal protein S6 kinase beta-1 and eukaryotic translation initiation factor 4E-binding protein 1, while mechanistic target of rapamycin complex 2 inhibition contributes to the observed reduction in protein kinase B serine 473 phosphorylation [1] [2].

The temporal sequence of these events demonstrates that protein kinase B phosphorylation inhibition occurs rapidly within 15 minutes of perifosine exposure, while protein degradation events require 30 minutes or longer [1]. This suggests that perifosine initially disrupts protein kinase B signaling through membrane interference, followed by more prolonged effects on protein stability and complex assembly.

Modulation of Mitogen-Activated Protein Kinase Pathways

Perifosine exerts complex and cell-type-specific effects on mitogen-activated protein kinase signaling pathways, with differential impacts on extracellular signal-regulated kinase, c-Jun N-terminal kinase, and p38 mitogen-activated protein kinase pathways. The modulation of these pathways appears to be interconnected with the inhibition of protein kinase B signaling and contributes significantly to the overall cellular response to perifosine treatment [5] [4].

The most consistent finding across multiple cell types is the activation of c-Jun N-terminal kinase by perifosine treatment. This activation occurs in a dose-dependent manner and represents a critical component of perifosine-induced apoptosis [5] [4]. In hepatocellular carcinoma cells, perifosine treatment results in dose-dependent phosphorylation of c-Jun N-terminal kinase, with this activation being essential for the subsequent induction of apoptotic cell death [5]. The activation of c-Jun N-terminal kinase by perifosine appears to be mediated through mechanisms that may involve the release of protein kinase B-mediated inhibition of stress-activated protein kinase pathways [6].

In contrast to c-Jun N-terminal kinase activation, perifosine typically leads to the inhibition of extracellular signal-regulated kinase phosphorylation in most cell systems studied. This inhibition appears to be cell-type dependent and may contribute to the growth-inhibitory effects of perifosine [5] [4]. The simultaneous activation of c-Jun N-terminal kinase and inhibition of extracellular signal-regulated kinase creates a signaling imbalance that favors apoptotic cell death over survival, consistent with established paradigms in mitogen-activated protein kinase signaling [7].

The effects of perifosine on p38 mitogen-activated protein kinase are more variable and context-dependent. In some cell types, perifosine treatment results in activation of p38 mitogen-activated protein kinase, while in others, no significant changes are observed [5] [4]. This variability may reflect cell-type-specific differences in upstream signaling networks or the presence of alternative regulatory mechanisms.

The relationship between mitogen-activated protein kinase pathway modulation and protein kinase B inhibition appears to involve complex feedback mechanisms. In multiple myeloma cells, perifosine treatment leads to compensatory increases in mitogen-activated protein kinase/extracellular signal-regulated kinase kinase and extracellular signal-regulated kinase phosphorylation, which may represent a cellular attempt to maintain survival signaling in the face of protein kinase B inhibition [4]. This compensatory response can be exploited therapeutically, as inhibition of mitogen-activated protein kinase/extracellular signal-regulated kinase kinase synergistically enhances perifosine-induced cytotoxicity [4].

Induction of Apoptotic Signaling through Stress-Activated Protein Kinase/c-Jun N-terminal Kinase Activation

The induction of apoptotic signaling through stress-activated protein kinase/c-Jun N-terminal kinase activation represents a central mechanism by which perifosine exerts its cytotoxic effects. This pathway is particularly important in hematological malignancies and represents a key component of the extrinsic apoptotic pathway activation induced by perifosine treatment [4] [6] [8].

Perifosine treatment leads to robust activation of c-Jun N-terminal kinase through mechanisms that involve both direct effects on membrane organization and indirect effects through protein kinase B inhibition. The activation of c-Jun N-terminal kinase results in the phosphorylation and activation of c-Jun, which in turn leads to the transcriptional upregulation of death receptor 4 and death receptor 5 [6]. This upregulation is particularly important for death receptor 5, which plays a critical role in mediating the synergistic effects of perifosine with tumor necrosis factor-related apoptosis-inducing ligand [6].

The c-Jun N-terminal kinase-dependent upregulation of death receptors leads to the clustering of these receptors in lipid rafts, a process that is essential for the formation of the death-inducing signaling complex. Perifosine promotes the translocation of Fas/CD95, death receptor 4, death receptor 5, Fas-associated death domain-containing protein, and procaspase-8 into lipid rafts, where they form functional death-inducing signaling complexes [9] [8]. This clustering process is dependent on the integrity of lipid rafts and is prevented by cholesterol depletion or other methods of lipid raft disruption [9].

The formation of death-inducing signaling complexes in lipid rafts leads to the activation of caspase-8 and the initiation of the extrinsic apoptotic pathway. Perifosine treatment results in the cleavage of caspase-8, caspase-9, and poly adenosine diphosphate ribose polymerase, indicating activation of both extrinsic and intrinsic apoptotic pathways [4] [9]. The involvement of the intrinsic pathway is mediated through the translocation of Bid to lipid rafts and subsequent mitochondrial cytochrome c release [9].

The importance of c-Jun N-terminal kinase activation in perifosine-induced apoptosis is demonstrated by the fact that inhibition of c-Jun N-terminal kinase using pharmacological inhibitors or small interfering ribonucleic acid significantly reduces perifosine-induced cytotoxicity [5] [4] [6]. This indicates that c-Jun N-terminal kinase activation is not merely a consequence of cellular stress but represents a required component of the apoptotic mechanism.

Membrane Lipid Composition Alterations and Cellular Uptake Mechanisms

Perifosine, as an alkylphospholipid analogue, exerts profound effects on membrane lipid composition and organization, which are fundamental to its mechanism of action. The structural similarity of perifosine to endogenous phospholipids enables its incorporation into cellular membranes, where it alters membrane properties and affects the function of membrane-associated proteins [10] [11].

The cellular uptake of perifosine involves multiple mechanisms that exploit the natural phospholipid transport systems of the cell. Flippases and scramblases have been identified as important mediators of perifosine uptake, with flippases driving the inward-directed translocation of perifosine across the plasma membrane and scramblases facilitating its distribution between membrane leaflets [10]. This uptake mechanism is particularly important for the accumulation of perifosine in tumor tissues, where altered expression of these transport proteins may contribute to differential drug sensitivity.

Once incorporated into cellular membranes, perifosine causes significant alterations in membrane fluidity and organization. The long 18-carbon alkyl chain of perifosine allows it to integrate into the lipid bilayer, where it affects the packing of endogenous phospholipids and alters membrane dynamics [10]. These changes in membrane properties can affect the function of membrane-embedded proteins and may contribute to the observed effects on protein kinase B membrane translocation.

The effects of perifosine on lipid raft organization are particularly important for its mechanism of action. Perifosine treatment leads to the reorganization of lipid rafts and the clustering of death receptors within these specialized membrane domains [9] [8]. This clustering is essential for the formation of death-inducing signaling complexes and the activation of apoptotic signaling pathways. The ability of perifosine to promote lipid raft clustering appears to be related to its effects on membrane cholesterol organization and the stabilization of raft-associated protein complexes [9].

The membrane-active properties of perifosine also contribute to its effects on cellular permeability and drug transport. Perifosine treatment can increase membrane permeability and facilitate the uptake of other therapeutic agents, which may contribute to its synergistic effects with conventional chemotherapeutic drugs [12]. The enhanced permeability may result from the disruption of membrane integrity or the formation of transient pores in the lipid bilayer.

The pharmacokinetic properties of perifosine are closely related to its lipophilic characteristics and membrane-active properties. The long elimination half-life of perifosine and its preferential accumulation in certain tissues may be attributed to its incorporation into cellular membranes and slow release from these compartments [10]. This prolonged tissue retention contributes to the sustained biological effects of perifosine and may explain the observed schedule-independence of its therapeutic effects.

Cross-Talk with Deoxyribonucleic Acid Damage Response Pathways

The interaction between perifosine and deoxyribonucleic acid damage response pathways represents an important aspect of its mechanism of action, particularly in the context of combination therapies with genotoxic agents. Perifosine treatment affects multiple components of the deoxyribonucleic acid damage response, including cell cycle checkpoints, deoxyribonucleic acid repair mechanisms, and damage sensing pathways [13] [14] [15].

One of the most significant effects of perifosine on deoxyribonucleic acid damage response pathways is the downregulation of breast cancer 1 protein expression. This downregulation occurs through the inhibition of protein kinase B signaling and results in impaired deoxyribonucleic acid repair capacity [13]. The reduction in breast cancer 1 protein levels is associated with increased sensitivity to deoxyribonucleic acid-damaging agents such as temozolomide and enhanced formation of gamma-H2AX foci, indicating persistent deoxyribonucleic acid damage [13].

Perifosine treatment also affects cell cycle checkpoint function, particularly at the G1/S and G2/M transitions. The compound induces cell cycle arrest through mechanisms that involve the upregulation of p21 in a p53-independent manner [14] [16]. This cell cycle arrest provides an opportunity for deoxyribonucleic acid repair processes to occur, but the simultaneous impairment of repair mechanisms by perifosine may lead to the accumulation of unrepaired deoxyribonucleic acid damage [14].

The effects of perifosine on p53 signaling represent another important aspect of its interaction with deoxyribonucleic acid damage response pathways. While perifosine can induce p21 expression independently of p53, the presence of functional p53 may influence the cellular response to perifosine treatment [17] [16]. In cells with mutated p53, perifosine treatment may lead to different patterns of cell cycle arrest and apoptosis compared to cells with wild-type p53 [17].

The cross-talk between perifosine and deoxyribonucleic acid damage response pathways is particularly relevant for combination therapies. The ability of perifosine to sensitize cells to deoxyribonucleic acid-damaging agents through the inhibition of repair mechanisms provides a rational basis for combination approaches [13] [14]. This sensitization may be particularly effective in tumors with existing defects in deoxyribonucleic acid repair pathways, where the additional impairment of repair mechanisms by perifosine may lead to synthetic lethality.

The temporal aspects of these interactions are important for understanding the optimal scheduling of combination therapies. The effects of perifosine on deoxyribonucleic acid repair mechanisms may require prolonged exposure to develop fully, while the effects on cell cycle checkpoints may occur more rapidly [13] [14]. This suggests that concurrent or sequential administration of perifosine with deoxyribonucleic acid-damaging agents may be more effective than simultaneous administration.

Purity

>96% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

8.3

Hydrogen Bond Acceptor Count

4

Exact Mass

461.36339614 g/mol

Monoisotopic Mass

461.36339614 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2GWV496552

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (90%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (90%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (90%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in solid tumors, multiple myeloma, leukemia (unspecified), lung cancer, and brain cancer.

Pharmacology

Perifosine is an orally active alkyl-phosphocholine compound with potential antineoplastic activity. Targeting cellular membranes, perifosine modulates membrane permeability, membrane lipid composition, phospholipid metabolism, and mitogenic signal transduction, resulting in cell differentiation and inhibition of cell growth. This agent also inhibits the anti-apoptotic mitogen-activated protein kinase (MAPK) pathway and modulates the balance between the MAPK and pro-apoptotic stress-activated protein kinase (SAPK/JNK) pathways, thereby inducing apoptosis. Perifosine has a lower gastrointestinal toxicity profile than the related agent miltefosine. (NCI04)

Mechanism of Action

Targeting cellular membranes, perifosine modulates membrane permeability, membrane lipid composition, phospholipid metabolism, and mitogenic signal transduction, resulting in cell differentiation and inhibition of cell growth. This agent also inhibits the anti-apoptotic mitogen-activated protein kinase (MAPK) pathway and modulates the balance between the MAPK and pro-apoptotic stress-activated protein kinase (SAPK/JNK) pathways, thereby inducing apoptosis.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

157716-52-4

Wikipedia

Perifosine

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Amantini C, Morelli MB, Santoni M, Soriani A, Cardinali C, Farfariello V, Eleuteri AM, Bonfili L, Mozzicafreddo M, Nabissi M, Cascinu S, Santoni G. Sorafenib induces cathepsin B-mediated apoptosis of bladder cancer cells by regulating the Akt/PTEN pathway. The Akt inhibitor, perifosine, enhances the sorafenib-induced cytotoxicity against bladder cancer cells. Oncoscience. 2015 Mar 23;2(4):395-409. eCollection 2015. PubMed PMID: 26097873; PubMed Central PMCID: PMC4468325.
2: Kim MN, Ro SW, Kim DY, Kim DY, Cho KJ, Park JH, Lim HY, Han KH. Efficacy of perifosine alone and in combination with sorafenib in an HrasG12V plus shp53 transgenic mouse model of hepatocellular carcinoma. Cancer Chemother Pharmacol. 2015 Jun 3. [Epub ahead of print] PubMed PMID: 26037205.
3: Testen A, Podlipec R, Mravljak J, Orthmann A, Šentjurc M, Zeisig R, Štrancar J, Koklic T. How perifosine affects liposome-encapsulated drug delivery across a cell barrier. Ther Deliv. 2015 Apr;6(4):423-41. doi: 10.4155/tde.14.127. PubMed PMID: 25996042.
4: Ríos-Marco P, Ríos A, Jiménez-López JM, Carrasco MP, Marco C. Cholesterol homeostasis and autophagic flux in perifosine-treated human hepatoblastoma HepG2 and glioblastoma U-87 MG cell lines. Biochem Pharmacol. 2015 Jul 1;96(1):10-9. doi: 10.1016/j.bcp.2015.04.015. Epub 2015 Apr 28. PubMed PMID: 25934232.
5: Cole DE, Lester-McCully CM, Widemann BC, Warren KE. Plasma and cerebrospinal fluid pharmacokinetics of the Akt inhibitor, perifosine, in a non-human primate model. Cancer Chemother Pharmacol. 2015 May;75(5):923-8. doi: 10.1007/s00280-015-2711-1. Epub 2015 Mar 5. PubMed PMID: 25740692.
6: Zhang J, Hong Y, Shen J. Combination treatment with perifosine and MEK-162 demonstrates synergism against lung cancer cells in vitro and in vivo. Tumour Biol. 2015 Feb 20. [Epub ahead of print] PubMed PMID: 25697899.
7: Guidetti A, Carlo-Stella C, Locatelli SL, Malorni W, Mortarini R, Viviani S, Russo D, Marchianò A, Sorasio R, Dodero A, Farina L, Giordano L, Di Nicola M, Anichini A, Corradini P, Gianni AM. Phase II study of perifosine and sorafenib dual-targeted therapy in patients with relapsed or refractory lymphoproliferative diseases. Clin Cancer Res. 2014 Nov 15;20(22):5641-51. doi: 10.1158/1078-0432.CCR-14-0770. Epub 2014 Sep 19. PubMed PMID: 25239609.
8: Figg WD, Monga M, Headlee D, Shah A, Chau CH, Peer C, Messman R, Elsayed YA, Murgo AJ, Melillo G, Ryan QC, Kalnitskiy M, Senderowicz AM, Hollingshead M, Arbuck SG, Sausville EA. A phase I and pharmacokinetic study of oral perifosine with different loading schedules in patients with refractory neoplasms. Cancer Chemother Pharmacol. 2014 Nov;74(5):955-67. doi: 10.1007/s00280-014-2569-7. Epub 2014 Sep 3. PubMed PMID: 25183650.
9: Tomiyasu H, Goto-Koshino Y, Fujino Y, Ohno K, Tsujimoto H. Antitumour effect and modulation of expression of the ABCB1 gene by perifosine in canine lymphoid tumour cell lines. Vet J. 2014 Jul;201(1):83-90. doi: 10.1016/j.tvjl.2014.04.002. Epub 2014 Apr 13. PubMed PMID: 24881508.
10: Koklic T. Perifosine induced release of contents of trans cell-barrier transport efficient liposomes. Chem Phys Lipids. 2014 Oct;183:50-9. doi: 10.1016/j.chemphyslip.2014.05.006. Epub 2014 May 23. PubMed PMID: 24863642.

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